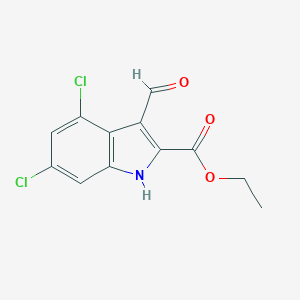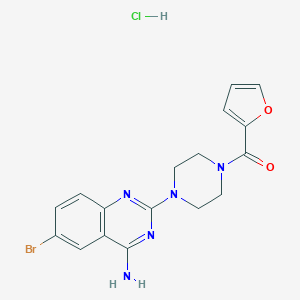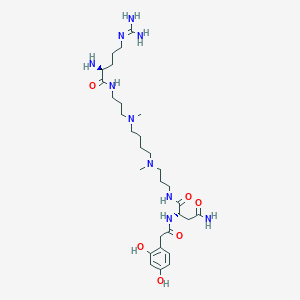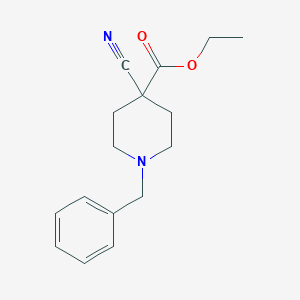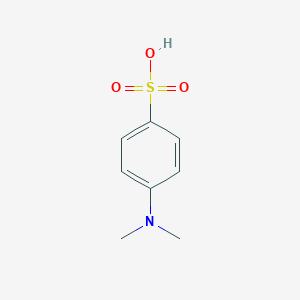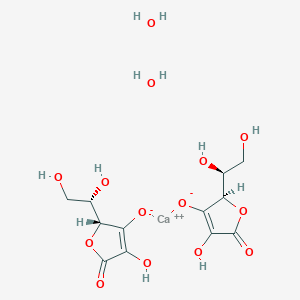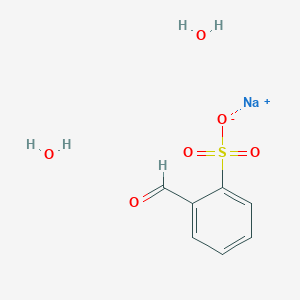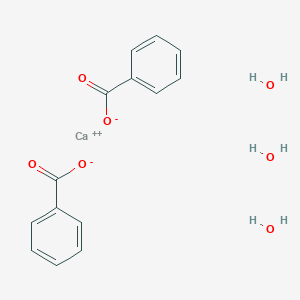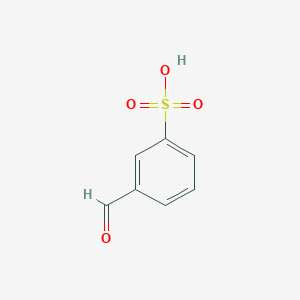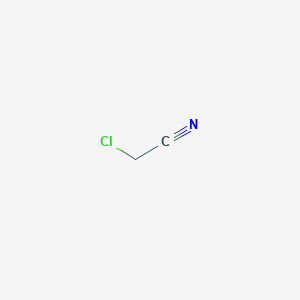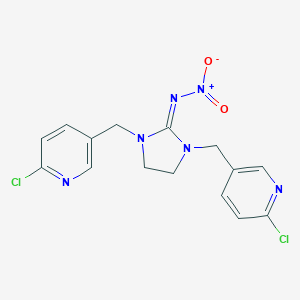
Imidacloprid Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidacloprid and its impurities involves multiple chemical reactions, starting from readily available and affordable starting materials. For example, using 15 NH4 Cl and 13 C4 -acetic anhydride, imidacloprid with three stable isotopes in the pyridine ring has been prepared through an eight-step process with an overall yield of 13% (Belov & Käfferlein, 2019).
Molecular Structure Analysis
The molecular structure of imidacloprid impurities, such as Imidacloprid Impurity 1, can be complex, with alterations occurring at various positions in the imidacloprid molecule. These changes can significantly affect the impurity's chemical behavior and its interaction with the environment and biological systems.
Chemical Reactions and Properties
Imidacloprid undergoes various chemical reactions in the environment, leading to the formation of impurities. For instance, upon exposure to light, imidacloprid can photodegrade into imidacloprid urea derivative (IMD-UR) and desnitro-imidacloprid (DN-IMD), alongside the release of nitrous oxide (N2O) (Aregahegn et al., 2017). These reactions highlight the transformation pathways of imidacloprid in the environment.
Wissenschaftliche Forschungsanwendungen
-
Agriculture : Imidacloprid is used in agriculture to control pests like termites, thrips, aphids, and other sucking pests that destroy major crops like cotton, rice, and maize . It acts on the nicotinic acetylcholine receptor (nAChRs) by disturbing the central nervous systems of insects .
-
Environmental Science : Studies have been conducted to understand the degradation mechanisms of Imidacloprid in the environment. Different remediation approaches have been studied to eliminate Imidacloprid residues from the environment, such as oxidation, hydrolysis, adsorption, ultrasound, illumination, and biodegradation .
-
Toxicology : Research has been conducted to understand the toxic effects of Imidacloprid on non-target organisms, including humans .
-
Analytical Chemistry : Functional nanomaterials have been used to develop highly sensitive sensors for the detection of Imidacloprid residues, which is important for food safety .
-
Pest Control in Gardens and Turf : Imidacloprid is used to control pests in gardens and turf . It’s effective against soil pests (grubs, beetles), sucking insects (aphids, thrips), termites, and other pests.
-
Flea Control in Domestic Pets : Imidacloprid is used in veterinary products like Advantage to control fleas in dogs and cats . It’s applied to the skin and spreads across the pet’s body, killing fleas through contact.
-
Termite Control : Imidacloprid is used to protect structures from termite damage . It’s applied to the soil around a structure, creating a barrier that kills termites attempting to enter.
-
Protection of Trees from Boring Insects : Imidacloprid can be injected into trees for protection against boring insects . The chemical is taken up by the tree’s vascular system and kills insects that feed on the tree.
-
Preservative Treatment of Lumber Products : Imidacloprid can be used in the preservative treatment of some types of lumber products .
-
Seed Treatment : Imidacloprid is used as a seed treatment to protect young plants from pests . The chemical coats the seeds and is absorbed by the plant as it grows, providing systemic protection.
-
Application to Trees : Imidacloprid can be applied to trees to protect them from pests . The chemical is absorbed by the tree’s vascular system and kills insects that feed on the tree .
-
Seed Treatment : Imidacloprid is used as a seed treatment to protect seeds from pests . The chemical coats the seeds and is absorbed by the plant as it grows, providing systemic protection .
-
Veterinary Use : Imidacloprid is used in veterinary medicine to control fleas on pets . It’s applied to the skin and spreads across the pet’s body, killing fleas through contact .
-
Termite Control : Imidacloprid is used to protect structures from termite damage . It’s applied to the soil around a structure, creating a barrier that kills termites attempting to enter .
-
Preservative Treatment of Lumber Products : Imidacloprid can be used in the preservative treatment of some types of lumber products .
-
Pest Control in Agriculture : Imidacloprid is widely used for pest control in agriculture . It’s effective against soil pests (grubs, beetles), sucking insects (aphids, thrips), termites, and other pests .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOXHZROQPHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidacloprid Impurity 1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

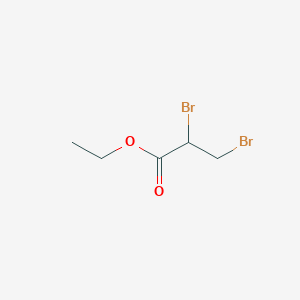
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
